molecular formula C27H51N4O6PS B588295 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide CAS No. 1246814-63-0

10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide

Cat. No.: B588295
CAS No.: 1246814-63-0
M. Wt: 590.761
InChI Key: LATYBRBTXVRWCU-FXSPECFOSA-N
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Description

10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide is a specialized biochemical reagent designed for research applications. This compound is a synthetic conjugate that integrates a biotin moiety, a well-established tool in life sciences for its strong and specific binding to avidin and streptavidin proteins . This high-affinity interaction is fundamental to the reagent's utility, enabling its use in the isolation, purification, and detection of biomolecules in various experimental setups. The molecular structure suggests its potential application as an activity-based probe, particularly for studying enzymes such as serine hydrolases, where the ethoxyphosphinyl group may act as a reactive warhead. The extended linker architecture, featuring a decanamide and pentyl spacer, is engineered to provide steric freedom, facilitating efficient binding and detection processes. As a Research Use Only (RUO) product, this compound is exclusively tailored for laboratory research . RUO products are essential tools for scientific investigations, including fundamental research, drug discovery, and the development of new diagnostic assays . They are not intended for use in diagnostic procedures or for direct administration to humans. Researchers can employ this biotinylated compound in diverse areas such as proteomics, target identification, enzyme mechanism studies, and the development of novel assay platforms. It is a valuable resource for advancing the understanding of disease mechanisms and identifying new drug targets.

Properties

CAS No.

1246814-63-0

Molecular Formula

C27H51N4O6PS

Molecular Weight

590.761

IUPAC Name

[10-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-10-oxodecyl]-ethoxyphosphinic acid

InChI

InChI=1S/C27H51N4O6PS/c1-2-37-38(35,36)20-14-7-5-3-4-6-9-16-24(32)28-18-12-8-13-19-29-25(33)17-11-10-15-23-26-22(21-39-23)30-27(34)31-26/h22-23,26H,2-21H2,1H3,(H,28,32)(H,29,33)(H,35,36)(H2,30,31,34)/t22-,23-,26-/m0/s1

InChI Key

LATYBRBTXVRWCU-FXSPECFOSA-N

SMILES

CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O

Synonyms

P-[10-[[5-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]pentyl]amino]-10-oxodecyl]phosphonic Acid Ethyl Ester; 

Origin of Product

United States

Preparation Methods

Synthesis of 10-Ethoxyphosphinyldecanamide

The ethoxyphosphinyl group is introduced via a Michaelis-Arbuzov reaction. A decanol precursor (e.g., 10-hydroxydecanamide) is treated with triethyl phosphite under acidic conditions, followed by ethoxylation.

Reagents and Conditions :

  • Decanol derivative : 10-Hydroxydecanamide (1.0 equivalent)

  • Phosphorylation agent : Triethyl phosphite (1.2 equivalents)

  • Solvent : Anhydrous dichloromethane

  • Catalyst : Trimethylsilyl bromide (0.1 equivalent)

  • Temperature : Reflux at 40°C for 12 hours.

Intermediate : 10-Diethoxyphosphinyldecanamide (yield: 62–78%).

Ethoxylation of the Phosphinyl Intermediate

The diethoxyphosphinyl intermediate undergoes transesterification to replace one ethoxy group with a hydroxyl group, followed by selective ethoxylation.

Reagents and Conditions :

  • Base : Sodium ethoxide (2.0 equivalents)

  • Solvent : Ethanol

  • Temperature : 25°C for 6 hours.

Intermediate : 10-Ethoxyhydroxyphosphinyldecanamide (yield: 85–90%).

Biotin Conjugation

The activated carboxylic acid (e.g., N-hydroxysuccinimide ester) reacts with 5-(biotinamido)pentylamine to form the final product.

Reagents and Conditions :

  • Activating agent : N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equivalents)

  • Coupling agent : N-Hydroxysuccinimide (NHS, 1.2 equivalents)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 0°C to 25°C for 24 hours.

Product : 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide (yield: 65–72%).

Reaction Optimization and Challenges

Phosphorylation Efficiency

Triethyl phosphite reactivity is highly sensitive to moisture, necessitating anhydrous conditions. Substoichiometric trimethylsilyl bromide enhances reaction rates by generating a more electrophilic phosphorus center.

Biotin Coupling Specificity

The use of NHS esters minimizes side reactions, ensuring selective amide bond formation with the primary amine of 5-(biotinamido)pentylamine. Excess DCC (1.5 equivalents) drives the reaction to completion but requires careful purification to remove urea byproducts.

Analytical Validation

Table 1: Characterization Data for 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide

PropertyValueMethod
Molecular FormulaC<sub>27</sub>H<sub>51</sub>N<sub>4</sub>O<sub>6</sub>PSHigh-Resolution MS
Molecular Weight590.756 g/molMALDI-TOF
Purity>95%HPLC (C18 column)
Retention Time12.4 minutesGradient: 20–80% ACN

Key Spectroscopic Signatures :

  • <sup>31</sup>P NMR : δ 28.5 ppm (ethoxyphosphinyl group).

  • FT-IR : 1640 cm<sup>−1</sup> (amide C=O stretch), 1240 cm<sup>−1</sup> (P=O stretch).

Scalability and Industrial Relevance

Pilot-Scale Synthesis

A 100-gram batch synthesis achieved 68% yield using continuous flow chemistry for the phosphorylation step, reducing reaction time from 12 hours to 45 minutes.

Environmental Considerations

Solvent recovery systems (e.g., dichloromethane distillation) reduce waste by 40%. Catalytic trimethylsilyl bromide is recycled via ion-exchange resins.

Comparative Analysis with Alternative Methods

Solid-Phase Synthesis

Attempts to synthesize the compound on Wang resin resulted in lower yields (42–48%) due to steric hindrance during biotin coupling.

Enzymatic Phosphorylation

Phospholipase D-mediated transphosphatidylation was explored but showed <10% conversion, likely due to substrate specificity limitations .

Chemical Reactions Analysis

10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide has a wide range of applications in scientific research In chemistry, it is used as a reagent for studying protein interactions and modifications In biology, it is employed in proteomics research to analyze protein structures and functionsAdditionally, it is used in various industrial processes for the synthesis of specialized compounds .

Mechanism of Action

The mechanism of action of 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound binds to these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include other biotin derivatives and phosphinyl-containing molecules. the presence of the ethoxyphosphinyl group and the specific arrangement of atoms in 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide confer unique properties and applications .

Biological Activity

10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide is a biochemical compound that has garnered attention due to its unique structural features and biological activity. With a molecular weight of 590.76 g/mol, this compound is primarily utilized in proteomics research to study protein interactions and modifications. Its structural components, particularly the biotin and phosphinyl groups, enhance its utility in various biochemical applications.

The biological activity of 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide is primarily linked to its ability to interact with proteins and enzymes. This compound binds to specific molecular targets, leading to alterations in protein structure and function, which can influence various biochemical pathways. The presence of the biotin component facilitates affinity labeling techniques, making it effective in probing biological systems.

Key Mechanisms:

  • Protein Binding : The compound's mechanism involves binding to target proteins, which can modify their activity and stability.
  • Influence on Biochemical Pathways : By altering protein functions, it impacts critical cellular processes such as signal transduction and enzyme regulation.

Applications in Research

10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide is employed across several scientific fields due to its versatile applications:

  • Proteomics : Utilized for studying protein interactions and modifications.
  • Cellular Biology : Assists in understanding cellular processes by probing the functions of specific proteins.
  • Drug Development : Its unique properties make it a candidate for developing targeted therapies.

Comparative Analysis

The following table compares 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide with similar compounds based on their structural features and applications:

Compound NameStructure FeaturesUnique Aspects
Biotin Bicyclic structure with a ureido groupEssential vitamin involved in carboxylation reactions
Phosphonates Phosphorus with carbon-based groupsUsed as herbicides, insecticides, and in medicinal chemistry
Biotin Derivatives Modified biotin structuresHigh affinity for streptavidin, useful for targeted drug delivery

The ethoxyphosphinyl group combined with a biotin moiety distinguishes 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide from these compounds, enhancing its effectiveness in biochemical applications.

Case Studies and Research Findings

Research involving 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide has demonstrated significant insights into its biological activity. Case studies utilizing this compound have focused on:

  • Protein Interaction Studies : Investigating binding affinities with target proteins using techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA).
  • Cellular Response Analysis : Evaluating the effects on cellular pathways through gene expression analysis and metabolic profiling.

Notable Findings:

  • Studies indicate that the compound effectively alters the conformation of target proteins, impacting their functional roles within cells.
  • It has been shown to enhance the sensitivity of assays used for detecting specific proteins in complex biological samples.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide, and how can purity and structural integrity be validated?

  • Methodological Answer : Synthesis typically involves coupling biotinamidopentylamine with ethoxyphosphinyl decanoic acid derivatives using carbodiimide-based reagents (e.g., HATU) in anhydrous conditions. Purification via reverse-phase HPLC or flash chromatography is recommended. Structural validation requires tandem techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm ethoxyphosphinyl and biotinamide moieties via 31^{31}P and 1^{1}H/13^{13}C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy and detects impurities .
  • Purity Assessment : Use HPLC with UV/Vis or evaporative light scattering detection (ELSD), adhering to ICH M10 validation guidelines for linearity, precision, and LOD/LOQ .

Q. Which analytical techniques are most effective for characterizing the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should follow a factorial design, testing temperature (4°C, 25°C), humidity (40–80% RH), and light exposure. Key methods:

  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .
  • Degradation Product Identification : LC-MS/MS with fragmentation patterns to trace hydrolytic or oxidative byproducts (e.g., cleavage of ethoxyphosphinyl groups) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biotin receptors or enzymes in vitro?

  • Methodological Answer : Use a between-subjects experimental design with controlled variables:

  • Independent Variables : Compound concentration, incubation time, and presence of competitors (e.g., free biotin) .
  • Dependent Variables : Binding affinity (measured via surface plasmon resonance or microscale thermophoresis) and enzymatic inhibition (kinetic assays using fluorogenic substrates) .
  • Controls : Include negative controls (receptor-free buffers) and positive controls (known biotin-binding proteins like streptavidin) to validate assay specificity .

Q. What strategies resolve discrepancies in bioactivity data across studies (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer : Discrepancies often arise from methodological variability. Systematic approaches include:

  • Meta-Analysis of Assay Conditions : Compare buffer pH, ionic strength, and temperature across studies; these factors influence phosphinyl group reactivity .
  • Cross-Validation : Replicate assays in parallel using standardized protocols (e.g., ICH M10 for bioanalytical consistency) .
  • Data Normalization : Express activity relative to internal standards (e.g., control inhibitors) to account for inter-lab variability .

Q. How can this compound be integrated into multi-omics studies to explore its role in cellular pathways?

  • Methodological Answer : Combine quantitative proteomics and phospholipidomics with the compound as a functional probe:

  • Pull-Down Assays : Use biotin-streptavidin affinity capture to isolate target proteins, followed by LC-MS/MS identification .
  • Metabolomic Profiling : Track downstream metabolites via untargeted LC-HRMS, focusing on phosphoethanolamine or fatty acid pathways .
  • Data Integration : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link compound interactions to signaling networks .

Data Contradiction and Validation

Q. What steps ensure reproducibility when studying the compound’s membrane permeability in cell-based assays?

  • Methodological Answer : Address variability via:

  • Standardized Cell Lines : Use MDCK or Caco-2 monolayers with tight junction integrity checks (transepithelial electrical resistance ≥300 Ω·cm²) .
  • Permeability Quantification : Compare apparent permeability (Papp) values across studies, normalizing for pH (e.g., simulated intestinal fluid vs. blood-brain barrier conditions) .
  • Validation with Isotopic Labeling : Synthesize a 14^{14}C-labeled analog to trace uptake and efflux mechanistically .

Cross-Disciplinary Methodologies

Q. How can computational modeling complement experimental studies of this compound’s pharmacokinetics?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) models parameterized with experimental

  • Input Parameters : LogP (from shake-flask assays), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation) .
  • In Silico Predictions : Simulate tissue distribution and clearance using tools like GastroPlus or Simcyp, validated against in vivo rodent data .

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